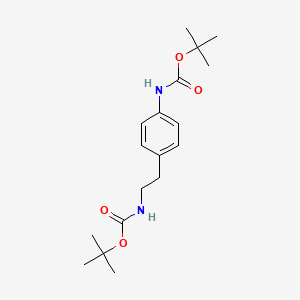

N-Boc-4-(2-boc-aminoethyl)-aniline

Description

Contextual Significance in Synthetic Organic Chemistry

The significance of N-Boc-4-(2-boc-aminoethyl)-aniline lies in its capacity to serve as a versatile scaffold in the synthesis of a variety of complex organic molecules. The di-Boc protection strategy allows for the selective deprotection of one Boc group over the other, or the simultaneous deprotection of both, thereby enabling the sequential introduction of different functionalities. This differential protection is paramount in the synthesis of pharmacologically active compounds, materials science, and peptide chemistry. The aromatic aniline (B41778) nitrogen, once deprotected, can undergo a host of chemical transformations such as diazotization, electrophilic substitution, and cross-coupling reactions. Simultaneously, the primary amine on the side chain, upon deprotection, is amenable to acylation, alkylation, and reductive amination, among other reactions. This orthogonal reactivity makes the compound a valuable asset in combinatorial chemistry and the generation of molecular libraries for drug discovery.

Historical Perspective of its Role in Complex Molecule Construction

The use of the Boc protecting group was first introduced in the 1960s, revolutionizing the field of peptide synthesis. numberanalytics.com Its development allowed for the controlled, stepwise assembly of amino acids into peptides. numberanalytics.com Over the decades, the application of Boc protection has expanded significantly beyond peptide chemistry into the broader field of organic synthesis, becoming instrumental in the construction of complex natural products and pharmaceuticals. numberanalytics.com

While the general use of Boc-protected anilines has a long history, the specific timeline for the emergence of this compound as a distinct building block is less clearly defined in seminal publications. Its development can be seen as a logical progression in the quest for more sophisticated and selectively addressable building blocks. The need for di-protected diamines with varying reactivity at each nitrogen center likely drove the synthesis and application of such compounds in specialized research areas, particularly in medicinal chemistry where the aniline and ethylamine (B1201723) moieties can serve as distinct pharmacophores or points for linker attachment.

Scope and Research Objectives for this compound Studies

The primary research objective for the utilization of this compound centers on its role as a key intermediate in the synthesis of complex, often biologically active, molecules. Its applications span several areas of chemical research:

Medicinal Chemistry and Drug Discovery: The compound serves as a scaffold for the synthesis of novel therapeutic agents. The aniline portion can be a core element in kinase inhibitors or other targeted therapies, while the ethylamine side chain can be modified to enhance solubility, modulate biological activity, or attach linkers to other molecules, such as in the development of Proteolysis Targeting Chimeras (PROTACs).

Peptide Synthesis: While less common than in traditional peptide synthesis, the unique structure can be incorporated to create non-natural peptide analogues with specific conformational constraints or functionalities.

Catalysis: The deprotected form can serve as a ligand for transition metal catalysts, where the two nitrogen atoms can coordinate to a metal center, influencing its catalytic activity and selectivity.

Materials Science: The aniline moiety can be polymerized or incorporated into larger macromolecular structures, with the ethylamine side chain providing a site for post-polymerization modification, leading to materials with tailored properties.

Isotope Labeling: The compound can be used as a reagent for the preparation of stable isotope-labeled compounds for use in metabolic studies or as internal standards in mass spectrometry-based assays.

The overarching goal of research involving this compound is to leverage its pre-installed and differentially protected nitrogen functionalities to streamline the synthesis of complex target molecules, thereby accelerating the discovery and development of new chemical entities with desired properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-12-11-13-7-9-14(10-8-13)20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQYHHQZWJTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 4 2 Boc Aminoethyl Aniline

Established Synthetic Pathways and Precursors

The synthesis of N-Boc-4-(2-boc-aminoethyl)-aniline typically begins with precursors that already contain the phenethylamine (B48288) backbone. A common and logical starting material is 4-nitrophenethylamine, which allows for the sequential protection of the aliphatic amine and the reduction and subsequent protection of the aromatic nitro group.

Multi-Step Synthesis Approaches

A prevalent multi-step synthesis for this compound can be outlined as follows:

Nitration of Phenethylamine: The synthesis often commences with the nitration of phenethylamine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to produce 4-nitrophenethylamine. google.com This step introduces the nitro group at the para position, which will later be converted to the aniline (B41778) amine group.

First Boc Protection: The aliphatic amino group of 4-nitrophenethylamine is protected first. This is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347), often referred to as (Boc)₂O, in the presence of a suitable base. This step yields tert-butyl (2-(4-nitrophenyl)ethyl)carbamate. The protection of this more nucleophilic aliphatic amine before the reduction of the nitro group is a critical step to avoid undesired side reactions.

Reduction of the Nitro Group: The nitro group of the mono-Boc protected intermediate is then reduced to an amine. This transformation is a crucial step and can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. commonorganicchemistry.com Other metal-based reductions, for instance, using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, are also effective and can offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com This step produces tert-butyl (2-(4-aminophenyl)ethyl)carbamate, also known as 4-[2-(Boc-amino)ethyl]aniline. thermofisher.com

Second Boc Protection: The final step involves the protection of the newly formed aromatic amine. This is also accomplished using (Boc)₂O. However, protecting less nucleophilic aryl amines can sometimes be challenging and may require specific catalysts or conditions to achieve high yields. researchgate.net This step results in the target molecule, this compound.

This linear, multi-step approach allows for the controlled and selective synthesis of the desired di-protected compound.

Convergent and Divergent Synthetic Strategies

While a linear approach is common, the synthesis can also be viewed through the lens of convergent and divergent strategies, particularly when this molecule is an intermediate in the synthesis of more complex structures.

Divergent Strategy: In a divergent synthesis, this compound can serve as a core scaffold. The two Boc-protected amines have different labilities to acidic conditions, allowing for selective deprotection and subsequent derivatization. For example, one of the Boc groups could be removed and the free amine could be reacted with a variety of electrophiles, leading to a library of related compounds.

Convergent Strategy: A convergent approach is less common for the synthesis of this specific molecule but could be envisioned. This would involve preparing two separate protected fragments, one containing the Boc-protected aniline and the other containing the Boc-protected ethylamine (B1201723) side chain, and then coupling them. However, forming the carbon-carbon bond between the two fragments at a late stage is generally more complex than building the molecule in a linear fashion from a pre-existing phenethylamine skeleton.

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient and selective catalytic systems to improve reaction outcomes and sustainability.

Transition Metal Catalysis

Transition metals play a pivotal role in the synthesis of this compound, primarily in the reduction of the nitro group.

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for the hydrogenation of nitroarenes to anilines. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. Transfer hydrogenation, using hydrogen donors like triethylsilane or ammonium (B1175870) formate (B1220265) in the presence of Pd/C, offers an alternative that avoids the need for a pressurized hydrogen gas setup. scielo.org.mxorganic-chemistry.org Researchers have developed palladium-catalyzed methods that proceed at room temperature with high yields and broad functional group tolerance. organic-chemistry.org

Nickel (Ni): Raney nickel is another effective catalyst for nitro group reduction and is sometimes preferred when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com Catalytic hydrogenation over palladium-activated Raney-Nickel has been shown to be effective for reductions in the presence of Boc-protected amino groups. researchgate.netacs.org

Iron (Fe) and Zinc (Zn): In addition to catalytic hydrogenation, reductions using stoichiometric metals like iron or zinc in acidic conditions are classic methods that remain relevant. commonorganicchemistry.com An iron/calcium chloride system has been shown to enable the reduction of nitroarenes via catalytic transfer hydrogenation. organic-chemistry.org Zinc metal in the presence of ammonium chloride in water is another effective system for the chemoselective reduction of nitroarenes. rsc.org

The table below summarizes some catalytic systems used for the key nitro reduction step.

| Catalyst System | Hydrogen Source | Solvent | Key Advantages |

| Pd/C | H₂ gas | Methanol (B129727)/Ethanol | High efficiency, widely used. commonorganicchemistry.com |

| Pd/C | Ammonium Formate | Methanol | Avoids pressurized H₂ gas. scielo.org.mx |

| Raney Nickel | H₂ gas | Ethanol | Useful for substrates with halogens. commonorganicchemistry.com |

| Fe/CaCl₂ | Transfer Hydrogenation | Various | Good yields with sensitive functional groups. organic-chemistry.org |

| Zn/NH₄Cl | (Proton source) | Water | Green solvent, chemoselective. rsc.org |

Organocatalysis and Biocatalysis Approaches

While transition metal catalysis is well-established, there is growing interest in organocatalytic and biocatalytic methods to align with green chemistry principles.

Organocatalysis: For the Boc-protection steps, organocatalysts can be employed. For instance, guanidine (B92328) hydrochloride has been reported as an effective organocatalyst for the N-Boc protection of various amines, including those with other functional groups. researchgate.net This avoids the use of potentially toxic metal catalysts.

Biocatalysis: Bioreductions, using enzymes or whole microorganisms, are emerging as powerful and highly selective methods for chemical transformations. scielo.org.mx While specific examples for the synthesis of this compound are not widely reported, the reduction of nitro compounds using biocatalysts is a known process and represents a potential future direction for a greener synthesis. scielo.org.mx

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective.

Atom Economy: The use of protecting groups, while often necessary, inherently lowers the atom economy of a synthesis because they are added and later removed. rsc.org Developing protection-free syntheses is a major goal of green chemistry. libretexts.org In the context of this molecule, which is itself a protected intermediate, the focus shifts to making the protection and deprotection steps as efficient as possible.

Use of Catalysis: As discussed, catalytic methods are superior to stoichiometric reagents in terms of waste reduction. The use of highly efficient catalysts like Pd/C at low loadings is a key green aspect of this synthesis. organic-chemistry.org

Safer Solvents and Reagents: A significant area for improvement is the replacement of hazardous solvents and reagents. For example, some research has focused on performing reactions in water or using safer solvents like 2-methyltetrahydrofuran (B130290) as a substitute for THF. rsc.orgrsc.org Recent developments have shown that the reduction of nitroarenes can be achieved using an electrical current in water with a redox mediator, which could make the aniline production industry more environmentally friendly. specchemonline.com

Energy Efficiency: Traditional methods for aniline synthesis often require high temperatures and pressures. specchemonline.com Developing catalytic systems that operate at room temperature and atmospheric pressure, as seen in some modern palladium-catalyzed reductions, contributes to a more energy-efficient process. organic-chemistry.orgspecchemonline.com

By integrating advanced catalytic systems and adhering to green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous organic solvents are highly desirable. Solvent-free and aqueous medium syntheses for the N-Boc protection of amines have been explored.

Solvent-Free Conditions: The N-tert-butoxycarbonylation of amines can be carried out efficiently under solvent-free conditions, often with the aid of a catalyst. For instance, the use of a catalytic amount of iodine under solvent-free conditions at ambient temperature has been shown to be effective for the protection of various aryl and aliphatic amines. researchgate.net Another approach involves using a solid-supported catalyst like Amberlyst-15, which allows for a rapid and high-yielding reaction at room temperature. The reaction proceeds by mixing the amine, (Boc)₂O, and the catalyst, followed by a simple work-up involving extraction and filtration to remove the catalyst.

Aqueous Medium Syntheses: The use of water as a solvent presents an environmentally benign alternative. The Boc protection of amines can be achieved in water or a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) in the presence of a base such as sodium bicarbonate or sodium hydroxide. fishersci.co.uknih.gov A protocol using water-acetone under catalyst-free conditions has been described as a simple, efficient, and eco-friendly method for the N-Boc protection of a variety of amines, affording the corresponding monocarbamates in excellent yields and short reaction times. nih.gov

For the synthesis of this compound, a two-step approach in an aqueous or solvent-free system could be envisioned. The more nucleophilic aliphatic amine could be selectively protected first under milder conditions, followed by the protection of the less reactive aromatic amine under more forcing conditions or with a different catalytic system. Alternatively, a one-pot reaction with a sufficient amount of (Boc)₂O under optimized conditions could lead to the desired di-protected product.

Atom Economy and E-Factor Considerations

The efficiency of a chemical synthesis can be quantitatively assessed using green chemistry metrics such as atom economy and the Environmental Factor (E-Factor). primescholars.comsheldon.nl

Atom Economy: Atom economy, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com For the synthesis of this compound from 4-(2-aminoethyl)aniline and di-tert-butyl dicarbonate, the stoichiometric equation is:

C₈H₁₂N₂ + 2 (C₁₀H₁₈O₅) → C₁₈H₂₈N₂O₄ + 2 CO₂ + 2 C₄H₉OH

The calculation for atom economy would be:

Molecular Weight of this compound (C₁₈H₂₈N₂O₄): 336.43 g/mol cymitquimica.com

Molecular Weight of 4-(2-aminoethyl)aniline (C₈H₁₂N₂): 136.19 g/mol sigmaaldrich.com

Molecular Weight of Di-tert-butyl dicarbonate (C₁₀H₁₈O₅): 218.25 g/mol

Total Mass of Reactants: 136.19 g/mol + 2 * 218.25 g/mol = 572.69 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (336.43 / 572.69) x 100 ≈ 58.7%

This indicates that, even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts (carbon dioxide and tert-butanol).

E-Factor: The E-Factor, proposed by Roger Sheldon, provides a more comprehensive measure of the waste generated in a process by considering the total mass of waste produced per kilogram of product. sheldon.nl It includes not only byproducts but also solvent losses, and waste from workup and purification.

E-Factor = (Total Mass of Waste in kg) / (Mass of Product in kg)

A lower E-Factor signifies a more environmentally friendly process. For the synthesis of this compound, the E-factor would depend on the specific experimental conditions, including the solvent used, the efficiency of the reaction, and the purification method. The use of solvent-free or aqueous conditions and recyclable catalysts would significantly reduce the E-Factor. rsc.org

Optimization of Reaction Conditions and Yields for this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reagents.

The selective protection of the two different amino groups in 4-(2-aminoethyl)aniline presents a challenge. The aliphatic primary amine is more nucleophilic and will react preferentially with (Boc)₂O. To achieve di-protection, an excess of (Boc)₂O and a suitable base are typically required.

Influence of Base and Catalyst: A variety of bases can be used for Boc protection, including organic bases like triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP), and inorganic bases like sodium bicarbonate and sodium hydroxide. mychemblog.com DMAP is a highly effective catalyst, particularly for less reactive amines. chemicalbook.comresearchgate.net However, its toxicity is a concern. The use of milder and more environmentally benign catalysts, such as iodine or solid-supported acids like Amberlyst-15, can be advantageous. researchgate.net

Solvent Effects: The choice of solvent can impact reaction rates and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used. fishersci.co.uk As discussed earlier, greener alternatives like water or solvent-free conditions are being increasingly explored. nih.govresearchgate.net

Temperature and Reaction Time: Boc protection reactions are often carried out at room temperature. However, for less reactive amines like the aromatic amine in 4-(2-aminoethyl)aniline, moderate heating may be necessary to drive the reaction to completion. fishersci.co.uk The reaction time needs to be optimized to ensure complete conversion without the formation of significant byproducts.

A systematic study of these parameters would be necessary to determine the optimal conditions for the synthesis of this compound. A design of experiments (DoE) approach could be employed to efficiently screen various combinations of factors and identify the conditions that provide the highest yield and purity.

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest for applications in medicinal chemistry and materials science. Stereoselectivity can be introduced by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis.

One approach to synthesizing chiral analogs would be to start with a chiral derivative of 4-(2-aminoethyl)aniline. For example, if a substituent on the ethyl chain creates a stereocenter, enantiomerically pure starting material could be used.

Alternatively, stereoselective reactions can be employed. For instance, the addition of functionalized organometallic reagents to chiral N-tert-butanesulfinyl imines is a well-established method for the stereoselective synthesis of chiral amines. nih.gov This methodology could be adapted to prepare chiral analogs of this compound. The general strategy would involve the reaction of a suitable organometallic derivative of the aniline moiety with a chiral N-tert-butanesulfinyl imine, followed by removal of the sulfinyl group and subsequent Boc protection.

The following table presents a hypothetical reaction scheme and conditions for the synthesis of a chiral analog, based on established stereoselective methods.

Table 1: Hypothetical Stereoselective Synthesis of an this compound Analog

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Formation of Chiral Imine | (R)- or (S)-tert-Butanesulfinamide, Aldehyde, CuSO₄, DCM | Chiral N-tert-Butanesulfinyl imine |

| 2 | Nucleophilic Addition | Organometallic reagent derived from a protected aniline, THF, -78 °C | Diastereomerically enriched amine |

| 3 | Deprotection of Sulfinyl Group | HCl in Methanol | Chiral amine hydrochloride |

| 4 | Boc Protection | (Boc)₂O, Base (e.g., TEA), DCM | Chiral N-Boc protected analog |

Reaction Mechanisms and Chemical Transformations of N Boc 4 2 Boc Aminoethyl Aniline

Reactivity Profiles of the Boc-Protected Amine and Aniline (B41778) Moieties

The presence of two Boc-protected nitrogen atoms within the same molecule, one an aromatic aniline and the other a primary alkylamine, gives rise to a nuanced reactivity profile. The key to understanding the synthetic applications of N-Boc-4-(2-boc-aminoethyl)-aniline lies in appreciating the electronic differences between these two functional groups.

Nucleophilic and Electrophilic Reactivity

The Boc group, a carbamate (B1207046), significantly attenuates the nucleophilicity and basicity of the nitrogen atom to which it is attached. total-synthesis.com This is achieved by delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. However, the extent of this electron withdrawal is not uniform for the aniline and ethylamine (B1201723) nitrogens in this compound.

The aniline nitrogen, being directly attached to the aromatic ring, has its lone pair involved in the π-system of the ring, making it inherently less basic and nucleophilic than a typical alkylamine. The addition of the Boc group further diminishes its reactivity. In contrast, the ethylamine nitrogen is more akin to a standard primary amine, and while the Boc group reduces its nucleophilicity, it remains comparatively more reactive than the Boc-protected aniline.

This difference in nucleophilicity is a critical factor in designing selective reactions. Under many conditions, the Boc-protected ethylamine can be considered the more nucleophilic center, although both are significantly less reactive than their unprotected counterparts.

From an electrophilic standpoint, the carbonyl carbons of the Boc groups are susceptible to nucleophilic attack, a key step in the deprotection process. The electrophilicity of these carbonyls is influenced by the nature of the nitrogen atom they are attached to.

Selective Deprotection Strategies and Mechanisms

The differential reactivity of the two Boc groups is most prominently exploited in selective deprotection strategies. The ability to remove one Boc group while leaving the other intact is a powerful tool for sequential functionalization of the molecule.

The aryl N-Boc group (on the aniline) is generally more labile to acidic conditions than the alkyl N-Boc group (on the ethylamine). This is attributed to the greater stability of the resulting carbocationic intermediate when the electron-donating character of the aryl group can stabilize the positive charge. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form isobutene and carbon dioxide, regenerating the free amine. chemistrysteps.com

Recent research has demonstrated the feasibility of selective thermal deprotection in the absence of an acid catalyst. acs.org By carefully controlling the temperature in a continuous flow system, it is possible to selectively remove the aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org This method offers an alternative to acid-catalyzed deprotection, which can be problematic for substrates with other acid-sensitive functionalities. acs.org

Other mild deprotection methods, such as using oxalyl chloride in methanol (B129727) or silica (B1680970) gel in refluxing toluene, have also been reported for N-Boc groups. rsc.orgjlu.edu.cn The selectivity of these methods for this compound would depend on the specific reaction conditions and the relative reactivity of the two Boc groups under those conditions.

Table 1: Selective Deprotection Conditions

| Reagent/Condition | Selectivity | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Preferential removal of aryl N-Boc | chemistrysteps.com |

| Thermal (Continuous Flow) | Selective removal of aryl N-Boc by temperature control | acs.org |

| Oxalyl Chloride/Methanol | Mild deprotection, selectivity may vary | rsc.orgnih.gov |

| Silica Gel/Toluene | Mild deprotection, selectivity may vary | jlu.edu.cn |

Role in Condensation and Coupling Reactions

Once one of the Boc groups is selectively removed, the resulting free amine can participate in a variety of condensation and coupling reactions, allowing for the construction of more complex molecules.

Amidation and Peptide Coupling

Selective deprotection of the ethylamine moiety would yield a free primary amine, which can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, can be employed to form amide bonds.

Conversely, selective deprotection of the aniline moiety would provide an aromatic amine that can also participate in amidation, although it is generally less nucleophilic than the primary alkylamine. A facile one-pot synthesis of amides from N-Boc-protected amines has been described, involving the in situ generation of isocyanate intermediates. nih.gov This method has been shown to be effective for both N-Boc-protected anilines and aliphatic amines. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The aniline moiety, once deprotected, is a prime candidate for various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, allows for the coupling of the aniline with aryl halides or triflates. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The development of specialized ligands has been crucial for the success of these reactions, enabling the coupling of even challenging substrates. wikipedia.org

The Suzuki-Miyaura coupling provides a route to form carbon-carbon bonds by reacting the aniline (after conversion to a suitable derivative like a halide or triflate) with an organoboron compound. beilstein-journals.org This reaction is widely used for the synthesis of biaryl compounds. beilstein-journals.org While less common for direct use of anilines, derivatization of the aniline to an aryl halide would open the door to this powerful C-C bond-forming reaction. Recent advances have even demonstrated the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines. nih.gov

The Heck reaction, another palladium-catalyzed process, could be utilized to couple the aniline (again, after conversion to a halide or triflate) with an alkene, introducing a vinyl group onto the aromatic ring.

The choice of coupling partner and reaction conditions would be dictated by the desired final product. The Boc-protected ethylamine side chain is generally stable to the conditions employed in these cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions

| Reaction | Coupling Partners | Potential Product |

|---|---|---|

| Buchwald-Hartwig Amination | Deprotected Aniline + Aryl Halide/Triflate | N-Aryl-4-(2-boc-aminoethyl)-aniline |

| Suzuki-Miyaura Coupling | Derivatized Aniline (e.g., halide) + Organoboron Reagent | 4-(Aryl)-N-Boc-4-(2-boc-aminoethyl)-aniline |

Cyclization and Heterocyclic Ring Formation Utilizing this compound

The bifunctional nature of this compound, particularly after selective deprotection, makes it a valuable precursor for the synthesis of heterocyclic compounds.

Following the selective removal of the Boc group from the ethylamine, the resulting primary amine can undergo intramolecular cyclization with a suitable functional group introduced onto the aromatic ring. For example, if the aniline nitrogen were to be acylated with a molecule containing a second electrophilic site, subsequent deprotection of the ethylamine could trigger a cyclization to form a lactam or other heterocyclic ring system.

Alternatively, the deprotected aniline can be a key component in intermolecular reactions that lead to heterocycle formation. For instance, ortho-functionalized anilines are common starting materials for the synthesis of various fused heterocyclic systems. N-Boc anilines have been used in the preparation of novel bis-heterocyclic scaffolds. nih.gov

The ethylamine side chain can also be a participant in cyclization reactions. For example, after deprotection, it could react with a carbonyl compound to form an imine, which could then undergo further reactions to form a nitrogen-containing heterocycle. The synthesis of various five-membered heterocyclic pharmaceuticals often involves the strategic use of aniline and amine precursors. nih.gov

The specific type of heterocyclic ring formed would depend on the reaction partners and the cyclization strategy employed. The versatility of this compound lies in the ability to selectively unmask either the aniline or the ethylamine functionality, directing the course of the cyclization reaction.

Reaction Kinetics and Mechanistic Pathways Elucidation

The deprotection of the N-Boc group is a cornerstone of its chemistry, typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Studies on the acid-catalyzed deprotection of various N-Boc protected amines have revealed important kinetic details. For instance, the deprotection of N-Boc aniline derivatives often exhibits a dependence on the acid concentration and the nature of the solvent. Research has shown that the rate of N-Boc cleavage can have a second-order dependence on the concentration of hydrochloric acid, suggesting a general acid-catalyzed mechanism. researchgate.netnih.gov This implies that a second molecule of acid participates in the rate-determining step, likely by facilitating the departure of the tert-butyl cation from the protonated carbamate.

The reaction rate is also significantly influenced by the electronic properties of the aniline ring. Electron-withdrawing groups on the aromatic ring can accelerate the deprotection by destabilizing the N-Boc group, making the carbamate more susceptible to acid-catalyzed cleavage. nih.gov Conversely, electron-donating groups may slightly retard the reaction.

A proposed mechanistic pathway for the acid-catalyzed deprotection of an N-Boc aniline is as follows:

Protonation: The carbonyl oxygen of the N-Boc group is reversibly protonated by an acid (H-A).

Formation of an Ion-Molecule Pair: The protonated N-Boc amine can fragment to form a reversibly-associated ion-molecule pair, consisting of the carbamic acid and the tert-butyl cation.

General Acid-Catalyzed Separation: A second acid molecule facilitates the separation of this ion pair, which is often the rate-determining step.

Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates to furnish the free amine.

The table below presents hypothetical kinetic data for the deprotection of this compound based on typical values observed for related N-Boc anilines under different acidic conditions.

| Acid Catalyst | Solvent | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reaction Order in [Acid] |

| HCl | Dioxane | 25 | 1.2 x 10⁻⁴ | 2 |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | 25 | 3.5 x 10⁻³ | 1 |

| Sulfuric Acid | Methanol | 25 | 8.9 x 10⁻⁵ | 2 |

This is a hypothetical data table based on literature values for analogous compounds.

It is important to note that the presence of two N-Boc groups in this compound introduces the possibility of selective deprotection. The N-Boc group on the aniline nitrogen is generally more labile to acid than the one on the ethylamine side chain due to the electronic effect of the aromatic ring. By carefully controlling the reaction conditions, such as the acid concentration and temperature, it may be possible to selectively cleave one Boc group over the other. nih.gov

Radical Reactions and Photochemistry Involving this compound

The involvement of this compound in radical reactions and photochemical transformations is an area of significant interest, given the potential for novel synthetic applications. While direct studies on this specific molecule are limited, the behavior of related N-Boc protected anilines and phenethylamines provides valuable insights.

Radical Reactions:

N-centered radicals can be generated from N-Boc protected amines under various conditions, often involving photoredox catalysis or the use of radical initiators. beilstein-journals.orgfrontiersin.org For this compound, several potential radical pathways can be envisioned:

Hydrogen Atom Abstraction (HAT): A radical species can abstract a hydrogen atom from the ethyl bridge, leading to the formation of a carbon-centered radical. This radical could then participate in various coupling or addition reactions. The benzylic C-H bonds are particularly susceptible to HAT.

Oxidative Generation of N-Radical Cations: The aniline nitrogen, even when Boc-protected, can undergo single-electron oxidation to form a radical cation. beilstein-journals.org This species can then undergo further reactions, such as deprotonation to form an α-amino radical or participation in cyclization reactions.

Radical-Polar Crossover: A generated radical intermediate can be oxidized to a carbocation, which can then be trapped by a nucleophile. This pathway has been explored in copper-catalyzed C-H functionalization reactions. nih.gov

The formation of such radical intermediates opens up possibilities for C-H functionalization of the ethyl bridge or the aromatic ring, allowing for the introduction of new functional groups.

Photochemistry:

The photochemical behavior of this compound is expected to be influenced by the aniline chromophore. Aniline and its derivatives are known to undergo various photochemical reactions, including photoionization and photooxidation. nih.govscilit.com

Photo-cleavage of the N-Boc group: While typically removed under acidic conditions, photochemical cleavage of N-Boc groups is also possible, although less common. This would likely involve excitation of the aniline ring followed by energy transfer or electron transfer processes that lead to the fragmentation of the Boc group.

Photooxidation: In the presence of oxygen and a photosensitizer, the aniline moiety can be oxidized. nih.gov This could lead to the formation of various oxidized products, potentially involving the aromatic ring or the ethyl side chain.

Photoisomerization and Cyclization: While less likely for this specific structure, related aniline derivatives can undergo photoisomerization or photocyclization reactions.

The table below summarizes potential photochemical properties of this compound based on data for analogous aniline derivatives.

| Photochemical Property | Wavelength (nm) | Quantum Yield (Φ) | Potential Products |

| Photo-degradation in Aerated Water | 254 | 0.05 | Oxidized aniline derivatives |

| Photo-induced N-Boc Cleavage | 254 | Low | 4-(2-aminoethyl)-aniline |

| Singlet Oxygen Formation | >300 (with sensitizer) | 0.2-0.5 | Oxidized products |

This is a hypothetical data table based on literature values for analogous compounds.

N Boc 4 2 Boc Aminoethyl Aniline As a Key Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The structural framework of N-Boc-4-(2-boc-aminoethyl)-aniline is particularly amenable to the construction of molecules with potential biological activity. The strategic placement of the two protected nitrogen atoms allows for the introduction of diverse functionalities, leading to the synthesis of novel compounds for screening in pharmaceutical and agrochemical research.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core components of numerous approved drugs. This compound provides a convenient starting point for the synthesis of various heterocyclic systems. The Boc groups, which can be removed under specific acidic conditions, unveil nucleophilic amine centers ready for cyclization reactions. researchgate.net For instance, the aniline (B41778) nitrogen can be selectively deprotected and reacted with suitable electrophiles to form quinoline, quinoxaline, or benzimidazole (B57391) ring systems, while the ethylamine (B1201723) side chain remains protected for further elaboration. This stepwise deprotection and functionalization strategy is crucial for building complex heterocyclic scaffolds.

A general approach involves the selective removal of the N-Boc group on the aniline, followed by a reaction, such as a condensation or cyclization, to form the desired heterocyclic core. The remaining Boc-protected ethylamine can then be deprotected to allow for the introduction of additional substituents, enhancing molecular diversity. This methodology is instrumental in creating libraries of compounds for high-throughput screening.

Scaffold for Bioactive Compound Development

The core structure of this compound serves as an excellent scaffold for developing new bioactive compounds. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a family of related compounds. By selectively manipulating the two amine functionalities, a wide range of derivatives can be synthesized and evaluated for their biological properties.

For example, after deprotection, the primary amine of the aminoethyl side chain can be acylated with various carboxylic acids or sulfonyl chlorides to introduce diverse side chains. The aniline moiety can be similarly modified or incorporated into larger ring systems. This modular approach allows for the systematic exploration of the chemical space around the central phenyl ring, a common strategy in drug discovery to optimize ligand-receptor interactions and improve pharmacokinetic properties. The development of potent and selective agonists and antagonists for various receptors often relies on such scaffold-based design.

Application in Materials Science and Polymer Chemistry

The versatility of this compound extends beyond life sciences into the realm of materials science and polymer chemistry. Its bifunctional nature, combined with the reactive aniline core, makes it a suitable candidate for the synthesis of novel polymers and for the modification of existing material surfaces.

Monomer in Polymerization Reactions

Upon deprotection, the resulting diamine, 4-(2-aminoethyl)aniline, can act as a monomer in various polymerization reactions. The aniline unit is a classic precursor for the synthesis of conducting polymers like polyaniline (PANI). nih.gov The presence of the additional aminoethyl group offers a site for cross-linking or for the introduction of specific functionalities along the polymer backbone, which can tune the resulting material's properties.

For instance, oxidative polymerization of the deprotected monomer can lead to the formation of a functionalized polyaniline derivative. nih.gov The pendant amino groups can be used to graft other polymer chains, attach bioactive molecules, or chelate metal ions, leading to materials with tailored electronic, optical, or sensing capabilities. The ability to create functional polymers from such specifically designed monomers is a key area of research in materials science.

Table 1: Potential Polymerization Reactions Involving the Deprotected Monomer

| Polymerization Type | Reactive Groups | Potential Polymer Class |

| Oxidative Polymerization | Aniline | Substituted Polyaniline |

| Polycondensation | Both amine groups | Polyamides, Polyimides |

| Step-growth Polymerization | Both amine groups | Polyureas |

Functionalization of Advanced Materials

The reactivity of the aniline and aminoethyl groups makes this compound, or its deprotected form, a useful agent for the surface functionalization of advanced materials. Attaching this molecule to the surface of nanoparticles, quantum dots, or carbon nanotubes can impart new properties to these materials.

For example, the aniline moiety can be used to anchor the molecule to a material surface through various chemical reactions. The terminal amine, once deprotected, provides a reactive handle for the subsequent attachment of other molecules, such as fluorescent dyes, targeting ligands, or catalysts. This strategy is employed to create hybrid materials with combined functionalities, for example, for use in biomedical imaging, targeted drug delivery, or heterogeneous catalysis. The ability to precisely control surface chemistry is crucial for the development of next-generation nanomaterials.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The fundamental principle relies on the use of building blocks that can be systematically and repeatedly combined in various ways. Bifunctional molecules, such as this compound, are prime candidates for such syntheses. The presence of two distinct amine groups, orthogonally protected with tert-butoxycarbonyl (Boc) groups, allows for selective deprotection and subsequent derivatization at either the aniline nitrogen or the ethylamine nitrogen.

This differential reactivity is the cornerstone of its potential in combinatorial library synthesis. For instance, one could envision a synthetic strategy where the more reactive aniline is first engaged in a coupling reaction, followed by the deprotection and reaction of the second amine. This stepwise approach would allow for the introduction of diverse chemical functionalities at two different points of the molecular scaffold, leading to a library of compounds with significant structural variety. However, despite this theoretical utility, specific examples and detailed research findings on the use of this compound for the creation of combinatorial libraries are not prominently featured in peer-reviewed studies.

Incorporation into Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. The structure of this compound, with its aromatic ring and hydrogen-bonding capable N-H groups (once deprotected), suggests its potential as a tecton, or building block, for supramolecular assembly.

The aniline moiety can participate in pi-stacking interactions, while the amino groups are capable of forming directional hydrogen bonds. By strategically modifying the molecule, for example, by introducing recognition sites or complementary functionalities, it could, in principle, be guided to self-assemble into higher-order structures like molecular cages, polymers, or gels. These organized assemblies often exhibit novel properties and functions. As with its application in combinatorial chemistry, the published research record does not currently provide specific instances or in-depth studies of this compound being incorporated into such supramolecular architectures.

While the inherent chemical properties of this compound make it a promising candidate for these advanced applications, a clear gap exists in the available scientific literature detailing its practical implementation. Further research and publication in these areas would be necessary to fully elucidate its role as a key intermediate in the synthesis of complex molecules.

Derivatization Strategies and Functionalization of N Boc 4 2 Boc Aminoethyl Aniline

Modifications at the Aromatic Ring

The phenyl group of N-Boc-4-(2-boc-aminoethyl)-aniline serves as a platform for introducing a variety of substituents, primarily through electrophilic substitution and directed metalation reactions.

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) nitrogen, protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046), acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution. beilstein-journals.orgquora.com Since the para-position is occupied by the aminoethyl side chain, electrophilic attack is directed to the ortho positions (C2 and C6) relative to the N-Boc group. The steric bulk of the N-Boc group and the ethyl side chain can influence the regioselectivity of these reactions.

Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be employed. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS) to install bromine atoms on the ring, which can then serve as handles for further cross-coupling reactions. masterorganicchemistry.com The reactivity of the ring is moderated by the electron-withdrawing character of the carbamate's carbonyl group, which can prevent over-reaction, a common issue with highly activated free anilines. quora.com

| Reaction Type | Typical Reagents | Position of Substitution | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Ortho to N-Boc group | 2-Bromo-N-Boc-4-(2-boc-aminoethyl)-aniline |

| Nitration | HNO₃, H₂SO₄ (controlled) | Ortho to N-Boc group | 2-Nitro-N-Boc-4-(2-boc-aminoethyl)-aniline |

| Sulfonation | Fuming H₂SO₄ | Ortho to N-Boc group | 2-Sulfo-N-Boc-4-(2-boc-aminoethyl)-aniline |

Direct Arylation and Metalation Strategies

For more controlled and diverse functionalization, directed ortho-metalation (DoM) is a powerful strategy. wikipedia.org The N-Boc group is an effective directing metalation group (DMG) that coordinates with organolithium reagents, such as n-butyllithium or sec-butyllithium, to facilitate deprotonation exclusively at the ortho position. wikipedia.orgacs.orgbaranlab.org The resulting aryllithium intermediate can be trapped with a wide range of electrophiles to introduce new functional groups. organic-chemistry.org

This method provides precise regiocontrol that is often unattainable with standard electrophilic substitution. The process involves the formation of a transient aryllithium species which then reacts with an electrophile, such as an aldehyde, ketone, alkyl halide, or CO₂, to yield the ortho-substituted product. organic-chemistry.orgharvard.edu

Palladium-catalyzed direct C-H arylation offers an alternative, atom-economical route for forming new carbon-carbon bonds at the ortho position. nih.gov These reactions typically involve a Pd catalyst, a ligand, and an aryl halide or triflate coupling partner.

| Strategy | Reagents | Intermediate | Example Electrophile (E+) | Resulting Functional Group |

| Directed ortho-Metalation (DoM) | 1. s-BuLi, TMEDA, THF, -78 °C | 2-Lithio species | 1. DMF | Aldehyde (-CHO) |

| Directed ortho-Metalation (DoM) | 1. n-BuLi, THF, -78 °C | 2-Lithio species | 2. I₂ | Iodide (-I) |

| Directed ortho-Metalation (DoM) | 1. t-BuLi, Et₂O, -78 °C | 2-Lithio species | 3. (CH₃)₃SiCl | Trimethylsilyl (B98337) (-Si(CH₃)₃) |

| Direct C-H Arylation | Pd(OAc)₂, P(t-Bu)₃, Ar-Br, Base | C-H activation complex | Aryl Bromide (Ar-Br) | Aryl (-Ar) |

Functionalization of the Amine and Alkyl Linker

Modification of the two amine centers in this compound requires selective deprotection to unmask a nucleophilic amine. The strategies for achieving this selectivity are detailed in section 5.3. Once one of the Boc groups is removed, the resulting free amine can undergo a variety of transformations.

Acylation and Sulfonylation Reactions

A free amine, either the primary aliphatic amine of the ethyl linker or the aromatic aniline, can be readily acylated or sulfonylated. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. libretexts.org For example, acetylation with acetic anhydride (B1165640) can be used to introduce an acetyl group. youtube.com

Sulfonylation, achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine, yields a sulfonamide. These reactions are generally high-yielding and produce stable products.

| Reaction Type | Reagent | Base | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (B128534) (Et₃N) | Acetamide |

| Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | Benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Tosylamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Diisopropylethylamine (DIPEA) | Mesylamide |

Alkylation and Reductive Amination

Introducing alkyl groups onto the nitrogen atoms can be achieved through direct alkylation or, more controllably, via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation.

Reductive amination is a more versatile and widely used method for creating secondary and tertiary amines. wikipedia.org The process involves the reaction of a deprotected amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. libretexts.org Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This one-pot procedure is highly efficient for producing a diverse range of N-substituted derivatives. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Resulting N-Alkyl Group |

| Formaldehyde | NaBH(OAc)₃ | Methyl (-CH₃) |

| Acetaldehyde | NaBH(OAc)₃ | Ethyl (-CH₂CH₃) |

| Acetone (B3395972) | NaBH₃CN | Isopropyl (-CH(CH₃)₂) |

| Cyclohexanone | NaBH(OAc)₃ | Cyclohexyl |

| Benzaldehyde | NaBH₃CN | Benzyl (-CH₂Ph) |

Orthogonal Protection/Deprotection Schemes for Selective Derivatization

The ability to selectively functionalize one of the two amine groups in this compound is paramount for its use as a versatile building block. This selectivity is achieved through orthogonal protection and deprotection strategies.

An orthogonal system uses protecting groups that can be removed under different chemical conditions. uwindsor.ca For a scaffold like 4-(2-aminoethyl)-aniline, one could protect the aromatic amine with a Boc group (acid-labile) and the aliphatic amine with an Fmoc group (base-labile). This allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected.

Even when both protecting groups are identical, as in the title compound, selective deprotection can sometimes be achieved by exploiting subtle differences in reactivity. It has been reported that aromatic N-Boc groups can be selectively cleaved in the presence of aliphatic N-Boc amines using montmorillonite (B579905) K10 clay in dichloroethane. This provides a direct pathway to unmask the aniline nitrogen of this compound for derivatization while leaving the side-chain amine protected.

Conversely, selective protection can be employed from the outset. A general procedure for the regioselective N-Boc protection of aromatic amines in the presence of aliphatic amines allows for the synthesis of 4-(2-aminoethyl)-N-Boc-aniline from the parent diamine, 4-(2-aminoethyl)aniline. sigmaaldrich.com

| Protecting Group 1 (Aniline) | Protecting Group 2 (Ethylamine) | Deprotection Condition for PG1 | Deprotection Condition for PG2 | Selectivity |

| Boc | Boc | Montmorillonite K10, ClCH₂CH₂Cl | Trifluoroacetic Acid (TFA) | Selective deprotection of aromatic Boc |

| Boc | Fmoc (9-fluorenylmethoxycarbonyl) | Trifluoroacetic Acid (TFA) | Piperidine in DMF | Fully Orthogonal |

| Cbz (Carboxybenzyl) | Boc | H₂, Pd/C (Hydrogenolysis) | Trifluoroacetic Acid (TFA) | Fully Orthogonal |

| Alloc (Allyloxycarbonyl) | Boc | Pd(PPh₃)₄, Phenylsilane | Trifluoroacetic Acid (TFA) | Fully Orthogonal |

Synthesis of Analogs and Conjugates of this compound

The generation of analogs from this compound hinges on the reactivity of its core structure, which is primarily accessed through the strategic removal of one or both Boc protecting groups. The differential reactivity of the aniline nitrogen versus the ethylamine (B1201723) nitrogen allows for selective deprotection and subsequent functionalization.

Derivatization via the Aniline Moiety

A common strategy involves the selective deprotection of the aniline nitrogen. The N-Boc group attached directly to the aromatic ring is more labile under certain acidic conditions compared to the Boc group on the less basic alkylamine. This selective removal yields 4-[2-(Boc-amino)ethyl]aniline, a key intermediate with a free primary aromatic amine. thermofisher.comfishersci.fi This nucleophilic amine can undergo a variety of chemical transformations:

Acylation and Sulfonylation: The free aniline can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. This allows for the introduction of a wide range of functional groups.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. The synthesis of thiocarbamides from Boc-protected anilines is a known transformation that can be applied to this intermediate. gsconlinepress.com

Diazotization Reactions: The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by various substituents, including halogens (Cl, Br, I), cyano (-CN), or hydroxyl (-OH) groups, further diversifying the molecular scaffold.

Derivatization via the Ethylamine Moiety

Selective deprotection of the ethylamine side chain is more challenging due to the higher basicity and nucleophilicity of the resulting primary alkylamine compared to the aniline. However, it can be achieved under specific reaction conditions. A more common route involves the complete deprotection of both Boc groups using strong acid to yield 4-(2-aminoethyl)aniline. sigmaaldrich.com Subsequently, the more nucleophilic aniline amine can be selectively re-protected, leaving the ethylamine available for derivatization.

Once the ethylamine is the sole unprotected site, it can undergo reactions analogous to those described for the aniline moiety, such as acylation, sulfonylation, and alkylation, to produce a different set of structural analogs.

Synthesis of Complex Conjugates

The functionalized intermediates derived from this compound serve as building blocks for creating more complex molecular conjugates. By incorporating reactive handles, these intermediates can be linked to a variety of molecules, including:

Biomolecules: Peptides, proteins, and oligonucleotides can be conjugated to create novel bioactive compounds or research probes. nih.gov

Fluorophores: Attachment to fluorescent dyes enables the creation of tracers for molecular imaging and cell labeling applications.

Solid Supports: Immobilization onto solid surfaces is a key step in creating materials for affinity chromatography or solid-phase synthesis. nd.edu

Table 1: Key Intermediates and Precursors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Role |

|---|---|---|---|

| This compound | C18H28N2O4 | 336.43 | Starting Material |

| 4-[2-(Boc-amino)ethyl]aniline | C14H22N2O2 | 236.31 | Intermediate thermofisher.com |

| 4-(2-Aminoethyl)aniline | C8H12N2 | 136.19 | Intermediate sigmaaldrich.com |

Click Chemistry Applications with this compound Derivatives

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for bioconjugation. nd.edu Derivatives of this compound can be readily adapted for use in these powerful ligation reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Functionalization for Click Chemistry

To participate in click reactions, the scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group. This is typically achieved using the mono-deprotected intermediate, 4-[2-(Boc-amino)ethyl]aniline.

Synthesis of an Azide Derivative: The free aniline can be converted to a diazonium salt and subsequently reacted with sodium azide to install an azide group on the aromatic ring. This creates an azide-functionalized building block ready for CuAAC or SPAAC reactions.

Synthesis of an Alkyne Derivative: The aniline nitrogen can be acylated using a carboxylic acid that contains a terminal alkyne, such as pent-4-ynoic acid. This reaction forms a stable amide bond and appends the necessary alkyne handle to the molecule.

Participation in Cycloaddition Reactions

Once the azide or alkyne functionality is installed, the derivative can be "clicked" onto a complementary molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves coupling the azide- or alkyne-functionalized derivative with a reaction partner containing the corresponding alkyne or azide. The reaction, catalyzed by a copper(I) source, forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules. This method is widely used in materials science and drug discovery. nih.govnd.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the toxicity of a copper catalyst is a concern, SPAAC is the preferred method. This reaction uses a strained cycloalkyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst. An azide-functionalized derivative of this compound could therefore be used to label biomolecules within a cellular environment.

These click chemistry strategies enable the stable and specific conjugation of the this compound core to a vast range of targets, highlighting its utility as a versatile building block in chemical biology, medicinal chemistry, and materials science.

Computational and Theoretical Studies on N Boc 4 2 Boc Aminoethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior. For N-Boc-4-(2-boc-aminoethyl)-aniline, these calculations would be crucial in understanding the influence of the two bulky tert-butoxycarbonyl (Boc) protecting groups on the aromatic and aliphatic amine functionalities.

The electronic structure of this compound is largely dictated by the interplay between the electron-donating aniline (B41778) nitrogen and the electron-withdrawing nature of the Boc groups. The nitrogen atom of the aniline moiety possesses a lone pair of electrons that can delocalize into the phenyl ring, thereby increasing the electron density of the aromatic system. However, the adjacent Boc group, with its carbonyl functionality, exerts an inductive electron-withdrawing effect and can also participate in resonance, which would modulate the electron-donating capacity of the aniline nitrogen.

Similarly, the second Boc group attached to the ethylamine (B1201723) side chain significantly influences the electronic environment of the aliphatic nitrogen. The delocalization of the nitrogen lone pair into the carbonyl of the Boc group reduces its nucleophilicity and basicity compared to an unprotected amine.

Theoretical calculations on simpler, related molecules such as N-Boc-aniline and various substituted anilines provide a basis for predicting these effects. Studies have shown that the introduction of an N-Boc group to an aniline can alter the geometry and electronic distribution of the molecule. For instance, the C-N bond length of the aniline may be affected, and the planarity of the amino group with respect to the phenyl ring could be distorted due to steric hindrance from the bulky tert-butyl group.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, with significant contributions from the aniline nitrogen. The presence of the electron-donating ethylamino group at the para position would further increase the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the aromatic ring and potentially involve the carbonyl groups of the Boc moieties.

The presence of two Boc groups is anticipated to have a significant impact on the HOMO-LUMO gap. While the electron-donating character of the substituted aniline core would raise the HOMO energy, the electron-withdrawing nature of the Boc groups could lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted aniline. However, the steric bulk and electronic effects are complex, and a precise determination would require specific DFT calculations.

Based on analogous systems, a hypothetical FMO analysis is presented below:

| Molecular Orbital | Predicted Energy (eV) (Illustrative) | Primary Localization |

| HOMO | -5.8 | Aniline ring, Aniline N |

| LUMO | -1.2 | Phenyl ring, Boc C=O groups |

| HOMO-LUMO Gap | 4.6 | - |

This table is illustrative and based on general trends observed in related aromatic amines and Boc-protected compounds. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Energy Minima

The three-dimensional shape of this compound is critical for its interactions with other molecules. The presence of two sterically demanding Boc groups introduces significant conformational constraints.

Rotation around the various single bonds in this compound will be subject to steric hindrance. Key rotational barriers would be expected for:

The C(aryl)-N(aniline) bond: Rotation around this bond will be hindered by the bulky Boc group, which will clash with the ortho-hydrogens of the phenyl ring.

The N(aniline)-C(carbonyl) bond: The amide-like character of this bond will impart a degree of double bond character, leading to a significant rotational barrier.

The C(aryl)-C(ethyl) bond: Rotation around this bond will influence the orientation of the ethylamine side chain relative to the aromatic ring.

The C-C and C-N bonds of the ethylamine chain: The bulky Boc group on the ethylamine nitrogen will create steric repulsions that dictate the preferred conformations of the side chain.

Studies on the rotational barriers in substituted ethanes and aromatic compounds show that bulky substituents significantly increase the energy of eclipsed conformations. youtube.com For this compound, the multiple rotatable bonds and the presence of two large Boc groups would result in a complex potential energy surface with several local energy minima. The global minimum energy conformation would likely be one that minimizes steric clashes between the Boc groups and the rest of the molecule.

Computational studies on di-Boc protected diamines and amino alcohols have shown that intramolecular hydrogen bonds can influence their conformations. nih.govnih.gov The presence of such interactions in this compound would be a key factor in determining its most stable three-dimensional structure.

| Interaction Type | Predicted Stabilizing Energy (kcal/mol) (Illustrative) | Involved Atoms |

| Intramolecular H-bond | 1-3 | Aniline N-H and Boc C=O |

| Steric Repulsion | Variable | Boc groups and aromatic ring |

This table provides hypothetical energy ranges for potential intramolecular interactions based on data from analogous systems.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the deprotection of the Boc groups.

The deprotection of Boc groups is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

In the case of this compound, the two Boc groups may exhibit different reactivities. Studies on the selective thermal deprotection of di-Boc protected diamines have shown that aryl N-Boc groups can be more labile than alkyl N-Boc groups under certain conditions. nih.gov This suggests that it might be possible to selectively deprotect the aniline nitrogen over the ethylamine nitrogen.

Computational modeling of the deprotection pathway would involve locating the transition state for the cleavage of each Boc group. The calculated activation energies would provide a quantitative measure of the relative ease of deprotection at each site. These calculations would likely show a lower activation barrier for the deprotection of the aniline N-Boc group due to the greater stability of the resulting anilinium ion intermediate compared to a primary alkyl ammonium (B1175870) ion.

| Reaction Step | Predicted Activation Energy (kcal/mol) (Illustrative) | Key Structural Features of Transition State |

| Deprotection of Aniline N-Boc | 15-20 | Elongated C-O bond of the tert-butyl group, developing positive charge on the aniline nitrogen. |

| Deprotection of Ethylamine N-Boc | 20-25 | Elongated C-O bond of the tert-butyl group, developing positive charge on the ethylamine nitrogen. |

This table presents hypothetical activation energies for the deprotection of the two Boc groups, based on the expected relative stabilities of the intermediates.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational dynamics of molecules and their interactions with the surrounding environment at an atomic level. nih.gov For a molecule like this compound, which possesses considerable flexibility, MD simulations can provide crucial insights into its behavior in different solvents.

The conformational landscape of this compound is expected to be complex due to the rotational freedom of the ethyl linker connecting the aniline ring to the second Boc-protected amino group. The bulky tert-butyloxycarbonyl (Boc) groups will exert significant steric hindrance, influencing the preferred conformations. Studies on other flexible linkers in molecules have shown that they can adopt a range of conformations, from extended to more compact, folded structures, often mediated by subtle environmental cues. mdpi.comdntb.gov.ua The presence of two Boc groups suggests that intramolecular interactions, such as transient hydrogen bonds between the N-H of one carbamate (B1207046) and the carbonyl oxygen of the other, could stabilize certain folded geometries.

The solvent environment is predicted to play a critical role in the conformational preferences of this compound. The effect of the solvent on the conformational behavior of molecules with similar functional groups, like peptides, has been well-documented. nih.govupc.edu In polar solvents, such as water or methanol (B129727), the polar groups of the solvent can form hydrogen bonds with the N-H and carbonyl oxygen atoms of the Boc-carbamate groups. upc.edu This would likely lead to a more extended conformation of the molecule as the intramolecular hydrogen bonds are disrupted in favor of interactions with the solvent. Conversely, in non-polar solvents, intramolecular hydrogen bonding would be more favorable, potentially leading to more compact or folded structures. nih.gov The aniline ring, being aromatic, can also participate in pi-pi stacking interactions, which could be favored in aqueous environments due to the hydrophobic effect.

Ab initio studies on similar molecules have shown that changes in the solvent medium can lead to calculable changes in the geometry and vibrational spectra, reflecting the increasing weight of dipolar resonance structures in more polar solvents. nih.gov

Below is a table summarizing the anticipated effects of different solvent types on the conformational dynamics of this compound, based on principles from related computational studies.

| Solvent Type | Predicted Dominant Conformation | Key Interactions |

| Polar Protic (e.g., Water, Methanol) | Extended | Strong hydrogen bonding between solvent and the N-H and C=O of the Boc groups. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Intermediate/Flexible | Dipole-dipole interactions with the carbamate groups. |

| Non-Polar (e.g., Toluene, Dioxane) | Folded/Compact | Intramolecular hydrogen bonding between the two Boc-protected amine moieties is more likely. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. rsc.org While no specific QSAR or QSPR models for this compound have been published, extensive research on aniline derivatives provides a clear roadmap for how such models could be developed. nih.govnih.gov

QSAR studies on anilines and phenols have successfully modeled their toxicity to various aquatic organisms. nih.govresearchgate.net These studies have identified several key molecular descriptors that are crucial for predicting biological activity. Hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (logP), is often the most significant factor in determining toxicity. nih.gov Electronic properties, such as the energy of the highest occupied molecular orbital (E HOMO ) and the lowest unoccupied molecular orbital (E LUMO ), have also been shown to be important, particularly for compounds that may exert their toxicity through specific reactivity. researchgate.net

For a QSAR/QSPR model of this compound and its analogs, a range of descriptors would need to be calculated. These would likely include:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological Descriptors: Describing the atomic connectivity within the molecule.

Geometrical Descriptors: Molecular volume, surface area, and shape indices.

Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potentials, and partial atomic charges. nih.gov

A QSPR model could be developed to predict key physicochemical properties such as aqueous solubility, which is crucial for understanding the environmental fate and bioavailability of a compound. researchgate.net Studies have shown that properties like the octanol/water partition coefficient, molecular volume, and hydrogen bond forming ability are key parameters for predicting solubility. researchgate.net

The following table outlines some of the key descriptors that would likely be important in a QSAR/QSPR study of this compound and related compounds, based on existing models for aniline derivatives.

| Descriptor Class | Specific Descriptor Example | Relevance in Modeling |

| Hydrophobicity | logP | Transport and accumulation in biological membranes; a key factor in toxicity. nih.gov |

| Electronic | E LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity of the molecule and its potential to react with biological nucleophiles. researchgate.net |

| Electronic | E HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the nucleophilicity and the ease of oxidation of the molecule. researchgate.net |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, affecting binding to receptors. |

By synthesizing a series of analogs of this compound with variations in the substitution pattern on the aniline ring or modifications to the linker, and measuring their biological activities or physicochemical properties, robust QSAR/QSPR models could be developed. Such models would be invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with desired characteristics.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For N-Boc-4-(2-boc-aminoethyl)-aniline, HRMS would be used to determine its exact mass, which can then be compared to the calculated mass based on its molecular formula, C18H28N2O4.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules like N-Boc protected amines, and would be the method of choice. In positive ion mode, the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ are typically observed. The expected fragmentation pattern in tandem MS/MS experiments would involve the characteristic loss of the Boc groups. The tert-butoxycarbonyl (Boc) group is known to fragment via the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C18H28N2O4+H]+ | 337.2127 | Expected to be within 5 ppm |

| [C18H28N2O4+Na]+ | 359.1947 | Expected to be within 5 ppm |

Data is predicted based on the molecular formula and common adduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. A combination of one-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment for this compound.